Atomic-Resolution Structural Characterization: Pep2-8 Co-Crystal Structure vs. Other Peptidic PCSK9 Inhibitors
Pep2-8 is the only peptidic PCSK9 inhibitor for which an experimentally determined co-crystal structure with PCSK9 has been deposited in the Protein Data Bank. The Pep2-8·PCSK9-ΔCRD complex was solved at 1.85 Å resolution (PDB: 4NMX), revealing a strand-turn-helix conformation and a contact interface of approximately 400 Ų that largely overlaps with the EGF(A) domain binding site [1]. By contrast, TPP-4—a more recently identified high-affinity peptide (KD = 0.08 μM)—has only computational docking models and MD simulation data, with no experimentally solved co-crystal structure available [2]. This atomic-resolution structural information enables rational mutagenesis, pharmacophore modeling, and structure-activity relationship (SAR) studies that are not possible with structurally uncharacterized alternatives.
| Evidence Dimension | Crystal structure resolution of inhibitor-PCSK9 complex |
|---|---|
| Target Compound Data | 1.85 Šresolution; contact area ~400 Ų; strand-turn-helix conformation; PDB 4NMX |
| Comparator Or Baseline | TPP-4: no experimental co-crystal structure; only computational docking and 100 ns MD simulations |
| Quantified Difference | Pep2-8 has an experimentally determined co-crystal structure; TPP-4 has none (qualitative structural difference) |
| Conditions | X-ray crystallography of Pep2-8 bound to C-terminally truncated PCSK9 (PCSK9-ΔCRD) |
Why This Matters
For research groups conducting structure-based drug design, SAR studies, or computational modeling, Pep2-8 provides the only experimentally validated structural template for developing and benchmarking new PCSK9-targeting peptides.
- [1] Zhang Y, et al. J Biol Chem. 2014;289(2):942-955; PDB: 4NMX. doi:10.1074/jbc.M113.514067 View Source
- [2] Identification of TPP-4, a high-affinity peptide inhibitor targeting PCSK9 with Pep2-8 as control. J Enzyme Inhib Med Chem. 2026;41(1):2610849. doi:10.1080/14756366.2025.2610849 View Source
